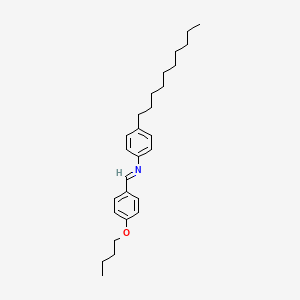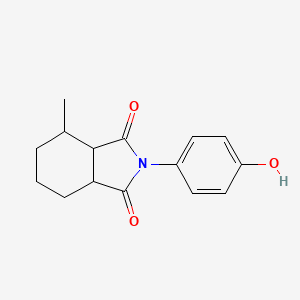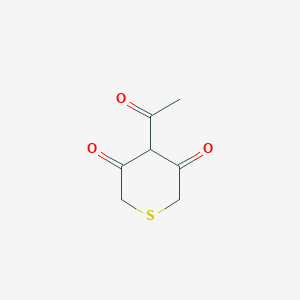![molecular formula C10H17N3 B14294844 (Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile CAS No. 115839-41-3](/img/structure/B14294844.png)
(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile is a heterocyclic compound that features a unique diazepine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diamines with nitriles under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its applications may extend to the fields of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexahydropyrrolo[1,2-a]imidazol-5-ones
- Hexahydropyrrolo[1,2-a]pyrimidin-6-ones
- Pyrrolo[1,2-a]pyrazine-1,4-dione
Uniqueness
(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile is unique due to its specific diazepine-pyrrole fused ring structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
115839-41-3 |
|---|---|
Molekularformel |
C10H17N3 |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H17N3/c11-4-8-12-5-2-7-13-6-1-3-10(13)9-12/h10H,1-3,5-9H2 |
InChI-Schlüssel |
OHLKZHVSUNAHPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(CCCN2C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)





![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)






phosphanium bromide](/img/structure/B14294841.png)
